

Application Notes and Protocols for 1,8-Octadiyl Bismethanethiosulfonate in Structural Biology

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Compound of Interest

Compound Name: 1,8-Octadiyl
Bismethanethiosulfonate

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Introduction to Cysteine Crosslinking with 1,8-Octadiyl Bismethanethiosulfonate

In the field of structural biology, chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating the three-dimensional structure of proteins and protein complexes.[1][2][3][4][5] This method provides distance constraints between amino acid residues, which are invaluable for computational modeling and for understanding protein-protein interactions.[2][6] Cysteine, with its reactive sulfhydryl group, is an attractive target for specific crosslinking due to its relatively low abundance and frequent presence in functionally important regions of proteins.[7]

1,8-Octadiyl Bismethanethiosulfonate, also known as MTS-8-MTS, is a homobifunctional crosslinking agent designed to specifically react with cysteine residues.[8] Its structure consists of two methanethiosulfonate (MTS) reactive groups connected by an eight-carbon (octadiyl) spacer. The MTS groups exhibit high reactivity and specificity towards the sulfhydryl groups of cysteine residues under mild conditions, forming stable disulfide bonds.[9] This targeted reactivity minimizes non-specific crosslinking and simplifies the subsequent analysis of mass spectrometry data.

The defined length of the octadiyl spacer arm in MTS-8-MTS makes it a valuable molecular ruler for probing the spatial arrangement of cysteines within a protein or between interacting proteins.[9] By identifying the crosslinked cysteine pairs, researchers can infer distance constraints that aid in the determination of protein topology and the characterization of protein interaction interfaces.

Chemical and Physical Properties

Property	Value	Reference
Synonyms	MTS-8-MTS, 1,8-bis(methylsulfonylsulfanyl)octane	[8]
Molecular Formula	C ₁₀ H ₂₂ O ₄ S ₄	[8]
Molecular Weight	334.53 g/mol	[8]
Melting Point	82-84°C	[8]
Storage Temperature	-20°C, under inert atmosphere	[8]
Stability	Moisture and temperature sensitive	[8]

Distance Constraints for Structural Modeling

The spacer arm of **1,8-Octadiyl Bismethanethiosulfonate** imposes specific distance constraints on the crosslinked cysteine residues. The estimated length of the fully extended spacer arm is approximately 13.8 Å. This value is calculated based on the eight-carbon chain (7 x 1.54 Å for C-C bonds) and the contribution from the two sulfur atoms and the methylsulfonate groups. The distance between the α-carbons (Cα) of the crosslinked cysteine residues will be greater due to the length of the cysteine side chains.

Crosslink Type	Spacer Arm Length (estimated)	Maximum Cα-Cα Distance
Cysteine-Cysteine	~13.8 Å	~20 Å

Note: The maximum Cα-Cα distance is an approximation and can be influenced by the flexibility of the protein and the crosslinker.

Experimental Protocols

Reagent Handling and Preparation

1,8-Octadiyl Bismethanethiosulfonate is sensitive to moisture and should be stored at -20°C in a desiccator.^[8] To ensure maximum reactivity, it is recommended to prepare solutions immediately before use.

- Allow the vial of MTS-8-MTS to warm to room temperature before opening to prevent condensation.
- Dissolve the required amount of MTS-8-MTS in an anhydrous, water-miscible organic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10-100 mM).

Protein Crosslinking Protocol

This protocol provides a general guideline for crosslinking purified proteins or protein complexes. Optimal conditions, such as protein concentration, crosslinker concentration, and incubation time, should be empirically determined for each specific system.

Materials:

- Purified protein or protein complex in a suitable buffer (e.g., HEPES, PBS, pH 7.0-8.0). Avoid buffers containing primary amines or thiols.
- **1,8-Octadiyl Bismethanethiosulfonate** (MTS-8-MTS) stock solution.
- Quenching solution (e.g., 50 mM L-cysteine or 100 mM β-mercaptoethanol).
- SDS-PAGE analysis reagents.

Procedure:

- Protein Preparation: Ensure the protein sample is in a buffer free of extraneous thiol-containing compounds. The typical protein concentration for crosslinking is in the range of 1-

10 μ M.

- Crosslinking Reaction:
 - Add the MTS-8-MTS stock solution to the protein sample to achieve the desired final concentration. A typical starting point is a 20- to 50-fold molar excess of the crosslinker over the protein.
 - Incubate the reaction mixture at room temperature or 37°C for 30-60 minutes.
- Quenching:
 - Terminate the crosslinking reaction by adding a quenching solution to a final concentration sufficient to react with the excess MTS-8-MTS.
 - Incubate for an additional 15 minutes at room temperature.
- Analysis of Crosslinking:
 - Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species, indicating successful crosslinking. A non-reducing gel is necessary to preserve the disulfide bonds formed by the crosslinker.

Sample Preparation for Mass Spectrometry

Following the confirmation of crosslinking, the sample is processed for mass spectrometry analysis to identify the crosslinked peptides.

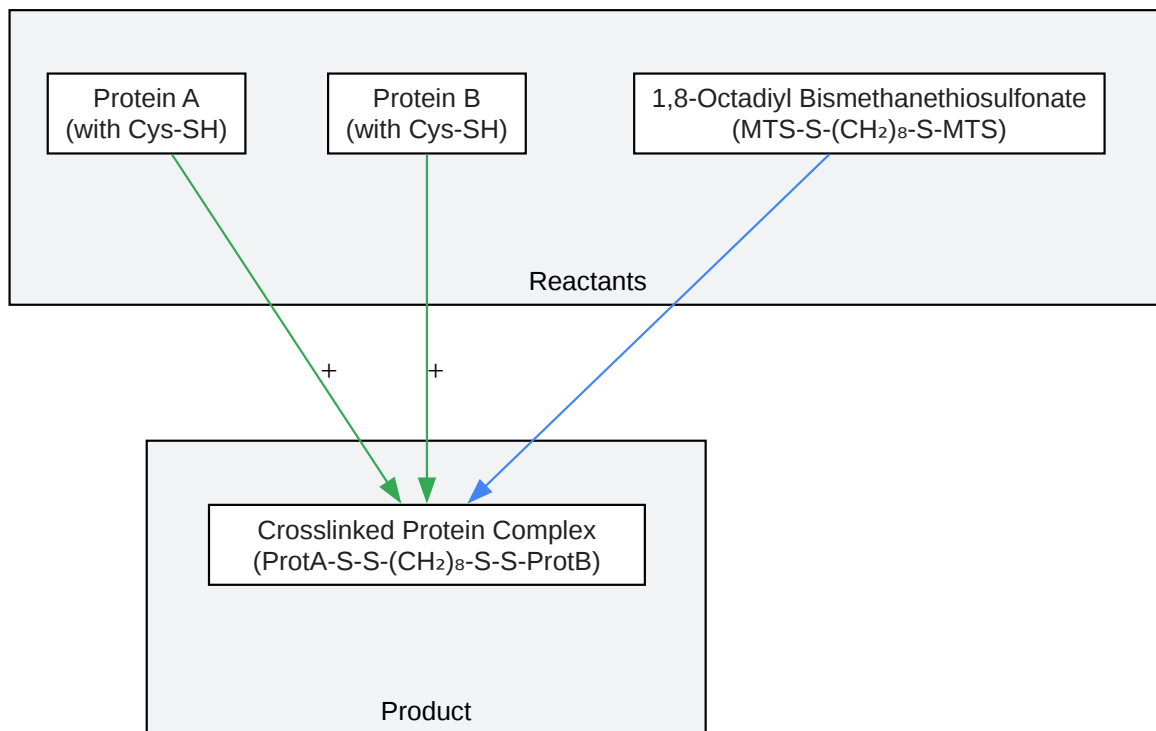
- Denaturation and Reduction: Denature the crosslinked protein sample using 8 M urea or another suitable denaturant. The disulfide bonds of the crosslinker should be kept intact at this stage. If the protein contains native disulfide bonds that need to be resolved, a selective reduction and alkylation strategy may be required prior to crosslinking.
- Alkylation: Alkylate any free cysteine residues with iodoacetamide (IAM) or N-ethylmaleimide (NEM) to prevent disulfide scrambling.
- Proteolytic Digestion:

- Dilute the denatured and alkylated sample with a suitable buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to below 1 M.
- Add a protease, such as trypsin, at an appropriate enzyme-to-substrate ratio (e.g., 1:50 w/w).
- Incubate overnight at 37°C.
- Enrichment of Crosslinked Peptides (Optional): Due to the low abundance of crosslinked peptides, an enrichment step, such as size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography, can be beneficial.[\[2\]](#)[\[10\]](#)
- LC-MS/MS Analysis: Analyze the digested peptide mixture using a high-resolution mass spectrometer.[\[1\]](#) Specialized data acquisition methods, such as those that trigger fragmentation of precursor ions with specific charge states or masses, can enhance the detection of crosslinked peptides.

Data Analysis

The identification of crosslinked peptides from complex MS/MS spectra requires specialized software such as pLink, xQuest, or MeroX.[\[2\]](#)[\[11\]](#) These programs are designed to search MS/MS data against a protein sequence database to identify spectra that correspond to two covalently linked peptides. The identified crosslinks provide the crucial distance constraint information for structural modeling.

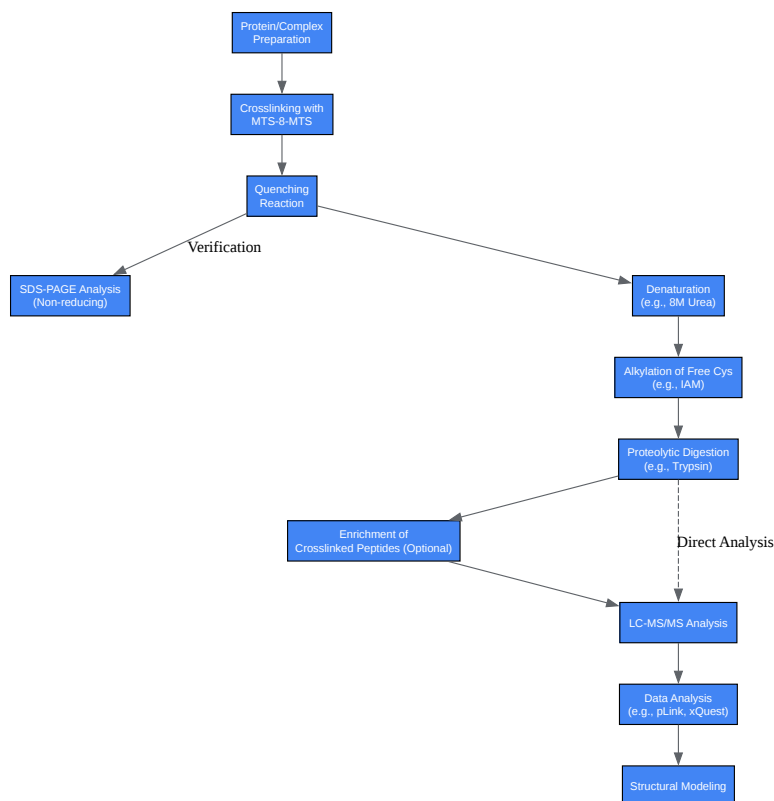
Visualizations



Chemical Reaction of MTS-8-MTS with Cysteine Residues

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Caption: Reaction of **1,8-Octadiyl Bismethanethiosulfonate** with two cysteine residues.



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Caption: Workflow for structural analysis using MTS-8-MTS crosslinking.

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